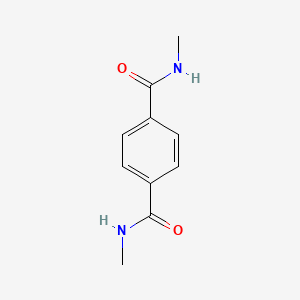

N,N'-Dimethylterephthalamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 62091. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-N,4-N-dimethylbenzene-1,4-dicarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c1-11-9(13)7-3-5-8(6-4-7)10(14)12-2/h3-6H,1-2H3,(H,11,13)(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKYXUDRHHMRYIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=C(C=C1)C(=O)NC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90954144 | |

| Record name | N~1~,N~4~-Dimethylbenzene-1,4-dicarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90954144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3236-55-3 | |

| Record name | N1,N4-Dimethyl-1,4-benzenedicarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3236-55-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Benzenedicarboxamide, N,N'-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003236553 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC62091 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62091 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N~1~,N~4~-Dimethylbenzene-1,4-dicarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90954144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Organic and Materials Chemistry

N,N'-Dimethylterephthalamide is an amide derivative of terephthalic acid, with the chemical formula C₁₀H₁₂N₂O₂. nih.gov Structurally, it consists of a central benzene (B151609) ring with two methylamide groups attached at the 1 and 4 positions. This para-substitution provides a linear and rigid structure, a key feature influencing its properties and applications. In organic chemistry, it serves as a versatile intermediate for synthesizing more complex molecules. In materials chemistry, its rigid backbone and potential for hydrogen bonding make it a valuable component in the creation of high-performance polymers and other advanced materials.

The properties of this compound are foundational to its use. The presence of amide groups allows for hydrogen bonding, influencing its melting point, solubility, and interaction with other molecules. The methyl groups on the nitrogen atoms also play a role in its physical and chemical characteristics.

Significance As a Fundamental Molecular Building Block

The primary significance of N,N'-Dimethylterephthalamide lies in its role as a monomer or a precursor to monomers in polymer synthesis. Its bifunctional nature, with two reactive amide groups, allows it to be incorporated into polymer chains, imparting specific properties to the resulting material.

One of the most notable applications is in the synthesis of aramids, a class of strong, heat-resistant synthetic fibers. wikipedia.orgbritannica.com While not a direct monomer in the production of well-known aramids like Kevlar, its structural motif is central to the properties of these materials. The rigidity of the terephthalamide (B1206420) unit contributes to the high tensile strength and thermal stability of such polymers. wikipedia.orgbritannica.com

Furthermore, research has explored the use of this compound in the development of novel polymers. For instance, it can be chemically modified to create monomers for new types of polyesters and polyamides with tailored properties. digitellinc.com The ability to functionalize the amide groups or the aromatic ring opens up possibilities for creating materials with specific characteristics, such as enhanced thermal stability, altered solubility, or the introduction of new functionalities.

Recent research has also focused on the upcycling of polyethylene (B3416737) terephthalate (B1205515) (PET) waste to produce valuable chemicals, including terephthalamide derivatives. bohrium.comacs.orgfrontiersin.org This approach highlights the potential of this compound and similar compounds in creating a more circular economy for plastics. frontiersin.org

Historical Development and Emerging Research Trajectories

Chemo-selective Synthesis Routes from Primary Precursors

The creation of DMTA from fundamental chemical building blocks relies on highly selective reactions that precisely form the desired amide bonds. Key starting materials include terephthalic acid and its more reactive derivatives.

Aminolysis Reactions of Terephthalic Acid and its Derivatives

The direct synthesis of this compound from terephthalic acid is challenging due to the acid's high melting point and low reactivity. Therefore, more reactive derivatives of terephthalic acid are often employed. One of the most common methods involves the use of terephthaloyl chloride. jku.atchemicalbook.comresearchgate.net This acid chloride readily reacts with methylamine (B109427) in a nucleophilic acyl substitution reaction to yield DMTA. jku.at The high reactivity of the acid chloride allows the reaction to proceed under mild conditions.

For instance, a documented synthesis involves adding a 40% methylamine solution dropwise to a solution of terephthaloyl chloride and potassium carbonate in dichloromethane (B109758) (DCM). jku.at The base, potassium carbonate, serves to neutralize the hydrochloric acid byproduct formed during the reaction. Another approach involves reacting terephthalic acid with thionyl chloride to produce terephthaloyl chloride, which is then subsequently reacted with an amine. chemicalbook.comresearchgate.netprimescholars.com

The aminolysis of dimethyl terephthalate (B1205515) (DMT), an ester derivative of terephthalic acid, represents another viable pathway. google.com This transesterification reaction, where an amine replaces the alcohol moiety of the ester, can be catalyzed by substances such as ethylene (B1197577) glycol. google.com

Table 1: Synthesis of this compound from Terephthalic Acid Derivatives

| Precursor | Reagents | Catalyst/Base | Solvent | Key Findings |

|---|---|---|---|---|

| Terephthaloyl chloride | 40% Methylamine solution | Potassium Carbonate | Dichloromethane (DCM) | Effective synthesis via dropwise addition of methylamine. jku.at |

| Terephthalic acid | Thionyl chloride, then an amine | - | - | Two-step process where terephthaloyl chloride is formed in situ. chemicalbook.comprimescholars.com |

This table is generated based on available research data and provides a qualitative overview.

Derivatization from Polyethylene (B3416737) Terephthalate Waste

A significant area of research focuses on the chemical recycling of polyethylene terephthalate (PET) waste to produce valuable chemicals, including DMTA. jmb.or.kracs.org This approach not only provides an alternative source for chemical production but also contributes to a circular economy by upcycling plastic waste. jmb.or.kr The primary method for this conversion is the aminolysis of PET.

In this process, the ester linkages within the PET polymer chain are attacked by an amine, in this case, methylamine. iacademic.info This reaction breaks down the long polymer chains into smaller molecules, primarily this compound and ethylene glycol. mdpi.com Research has demonstrated that this degradation can be carried out under various conditions. Some studies report the successful degradation of PET flakes using aqueous methylamine at room temperature. acs.org The reaction time can be significant, sometimes taking up to 45 days for completion without a catalyst. jmb.or.kr To accelerate the process, catalysts such as quaternary ammonium (B1175870) salts can be employed. acs.org The use of such catalysts has been shown to reduce the time required for the degradation of PET waste. acs.org

Table 2: Synthesis of this compound from PET Waste via Aminolysis

| PET Source | Amine | Catalyst | Temperature | Reaction Time | Reported Yield/Conversion |

|---|---|---|---|---|---|

| Waste flakes | Aqueous Methylamine | Quaternary ammonium salt | Room Temperature | Reduced time | Characterized as this compound acs.org |

| Waste flakes | Aqueous Methylamine | None | Ambient | 45 days | Characterized as this compound jmb.or.kr |

This table is generated based on available research data and provides a qualitative and quantitative overview where data is available.

Sustainable Synthesis Approaches in Green Chemistry

The principles of green chemistry are increasingly being applied to the synthesis of DMTA, aiming to reduce the environmental impact of chemical processes. This involves the use of eco-friendly reagents and solvents, and designing synthetic pathways that maximize atom economy and minimize waste.

Eco-friendly Reagents and Solvents for Amide Bond Formation

A key focus in green chemistry is the replacement of hazardous solvents with more benign alternatives. whiterose.ac.ukmdpi.comrsc.orggarph.co.ukacs.org In the context of DMTA synthesis, while solvents like dichloromethane (DCM) are effective, they pose environmental and health risks. whiterose.ac.uk Research into greener synthesis routes has explored performing reactions in aqueous media or even under solvent-free conditions. mdpi.comlibretexts.org The aminolysis of PET with aqueous methylamine is an example of using a greener solvent system. jmb.or.kracs.org

Furthermore, the use of deep eutectic solvents (DESs) is being investigated as a green catalytic approach for the aminolysis of PET. researchgate.net These solvents, which are mixtures of hydrogen bond donors and acceptors, are often biodegradable, have low toxicity, and can be derived from renewable resources. mdpi.com For instance, a choline (B1196258) chloride-based DES has been used to catalyze the aminolysis of PET with other amines, achieving high yields of the corresponding terephthalamides. researchgate.net While not specifically reported for DMTA, this approach shows promise for a more sustainable synthesis. The use of catalysts like sodium acetate (B1210297) and potassium sulfate, which are common and inexpensive, also contributes to a more economically and environmentally viable process. researchgate.net

Atom Economy and Waste Minimization in Synthetic Pathways

Atom economy is a measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.comnih.govscranton.edujocpr.com Reactions with high atom economy are a cornerstone of green chemistry, as they inherently generate less waste.

The synthesis of DMTA from terephthaloyl chloride and methylamine, while efficient in terms of yield, has a lower atom economy due to the formation of hydrochloride as a byproduct, which must be neutralized by a base, generating salt waste.

Functionalization and Structural Modification Strategies

While the synthesis of this compound is a primary focus, its structure allows for further functionalization to create new molecules with potentially useful properties. The core terephthalamide (B1206420) structure provides a rigid backbone that can be modified at several positions.

One notable derivative is N,N'-Dimethyl-N,N'-dinitrosoterephthalamide, which is synthesized from DMTA. nih.gov This compound has applications as a blowing agent in the polymer industry. jku.at

The amide nitrogen atoms of DMTA can be sites for further reactions. Additionally, the aromatic ring can undergo electrophilic substitution reactions, although the electron-withdrawing nature of the two amide groups makes the ring relatively deactivated. However, by introducing activating groups onto the ring of the precursor terephthalic acid, derivatives of DMTA with functionalized aromatic cores can be synthesized.

Furthermore, research into related terephthalamides has shown that the amide groups can be used as platforms for building more complex structures. For example, N,N'-bis-(8-quinolinboronic acid-2-ylmethyl)-N,N'-dimethylterephthalamide has been synthesized for applications in carbohydrate sensing, demonstrating that the methyl groups can be replaced with more complex functional moieties. ncsu.edu This suggests that DMTA itself could be a precursor for similar functional molecules through N-demethylation followed by re-alkylation with functionalized groups.

Mechanistic Studies of Chemical Transformations

The chemical behavior of this compound is significantly characterized by its transformations under specific reaction conditions, particularly its conversion to N,N'-dinitrosodimethylterephthalamide and the subsequent decomposition of this derivative. These processes are central to its primary application as a precursor in organic synthesis.

The conversion of this compound to its N-nitroso derivative, N,N'-dinitrosodimethylterephthalamide, is a key chemical transformation. This reaction falls under the general category of N-nitrosation of secondary amines. Typically, nitrosation is achieved using nitrous acid (HNO₂), which is often generated in situ from the acidification of a nitrite (B80452) salt, such as sodium nitrite (NaNO₂). wikipedia.orglibretexts.org

The fundamental mechanism involves the formation of a potent electrophile, the nitrosonium ion (NO⁺), from nitrous acid in an acidic medium. libretexts.org The reaction sequence can be summarized as follows:

Formation of Nitrous Acid: NaNO₂ + H⁺ → HNO₂ + Na⁺

Formation of the Nitrosonium Ion: HNO₂ + H⁺ ⇌ H₂O⁺-NO → H₂O + NO⁺

The secondary amide nitrogen atoms in this compound, possessing lone pairs of electrons, act as nucleophiles. Each amide group attacks an electrophilic nitrosonium ion. This is followed by the loss of a proton to yield the stable N-nitrosamide functionality. libretexts.org Given the presence of two secondary amide groups in the parent molecule, this process occurs at both sites to form N,N'-dinitrosodimethylterephthalamide.

The general mechanism for the nitrosation of a secondary amine (R₂NH) is depicted as: R₂NH + NO⁺ → R₂N-NO + H⁺ wikipedia.org

In the specific case of this compound, the reaction proceeds at both methylamide groups. The presence of carbonyl groups can influence the reactivity of the amine. While some studies have shown that carbonyl compounds can enhance N-nitrosamine formation under certain conditions, the poor solubility of this compound can present challenges in achieving efficient nitrosation. nih.govjku.at Research has indicated that using a significant excess of sodium nitrite may be necessary to drive the reaction to completion. jku.at

Alternative nitrosation pathways can also exist, especially in the presence of other reagents. For instance, studies on dimethylamine (B145610) (DMA) have shown that free chlorine can enhance nitrosation, possibly through the formation of highly reactive intermediates like dinitrogen tetroxide (N₂O₄). nih.gov However, the most common and direct method for the synthesis of N,N'-dinitrosodimethylterephthalamide involves the use of nitrous acid.

The N-nitrosamine derivative, N,N'-dinitrosodimethylterephthalamide, is primarily valued for its ability to decompose under basic conditions to generate diazomethane (B1218177). jimcontent.comorgsyn.org This decomposition is a base-mediated elimination reaction.

The mechanism involves the attack of a base, such as hydroxide (B78521) (OH⁻) or an alkoxide, at the hydrogen atoms of the methyl group adjacent to the nitroso group. However, the accepted mechanism for N-nitrosoamides involves the initial attack of the base at the carbonyl carbon. This is followed by a rearrangement that ultimately leads to the formation of diazomethane and the salt of the corresponding carboxylic acid.

For N-nitrosoamides like N,N'-dinitrosodimethylterephthalamide, the base-mediated decomposition proceeds as follows:

A strong base (e.g., sodium hydroxide or potassium hydroxide) attacks the carbonyl group of the amide. acs.org

This leads to a rearrangement, breaking the N-N bond and the C-N bond.

The process liberates diazomethane (CH₂N₂) and forms the disodium (B8443419) or dipotassium (B57713) salt of terephthalic acid as a byproduct. acs.orgorgsyn.org

Studies have shown that the rate and efficiency of this decomposition can be influenced by the choice of base and solvent system. acs.org For instance, while aqueous hydroxide is effective, the formation of a stiff gel of the terephthalate salt byproduct can sometimes complicate the distillation of the diazomethane product. acs.org

The thermal stability of the N-nitroso precursor is also a critical factor. N,N'-dinitrosodimethylterephthalamide (DMDNT) has a reported onset temperature for thermal decomposition of approximately 177 °C, which is significantly higher than some other diazomethane precursors like Diazald® (onset ~80 °C). acs.org This higher thermal stability is advantageous for safety during storage and handling. However, reports also indicate that dry DMDNT powder can undergo explosive propagation. acs.org

The decomposition of nitrosamines can also be initiated by other means, such as UV photolysis. In aqueous environments, UV irradiation can lead to the cleavage of the N-N bond, forming radicals that undergo further reactions. nih.gov However, for synthetic purposes, base-mediated decomposition is the standard method.

Role as a Precursor in Specific Synthetic Sequences

N,N'-dinitrosodimethylterephthalamide is a well-established precursor for the generation of diazomethane (CH₂N₂), a highly useful but toxic and explosive reagent in organic synthesis. jimcontent.comorgsyn.orgorgsyn.org The dinitroso compound offers a key advantage in that it produces two moles of diazomethane per mole of precursor, making it an efficient source. acs.org

The generation process involves the treatment of N,N'-dinitrosodimethylterephthalamide with a strong base, typically potassium hydroxide or sodium hydroxide, in a suitable solvent system. jimcontent.comorgsyn.org A common procedure involves a biphasic mixture, often containing ether or another organic solvent to dissolve the diazomethane as it forms, and an aqueous or alcoholic layer containing the base. orgsyn.org The use of a co-solvent like diethylene glycol monoethyl ether (Carbitol) can help to render the reactants mutually soluble. orgsyn.orgorgsyn.org

The reaction is typically carried out in specialized distillation apparatus designed for the safe handling of diazomethane. jimcontent.comharvard.edu The mixture is heated, and the volatile ethereal solution of diazomethane is distilled and collected in a cooled receiver. orgsyn.org This in situ generation and immediate use or collection as a dilute solution mitigates the hazards associated with handling pure, concentrated diazomethane. nih.gov

The reaction yields diazomethane and the corresponding terephthalate salt. acs.orgorgsyn.org The choice of precursor for diazomethane generation is often a balance between efficiency, safety, and ease of handling. While precursors like Diazald® are widely used, N,N'-dinitrosodimethylterephthalamide provides a higher stoichiometric yield of diazomethane. acs.orgnih.gov

Table 1: Comparison of Common Diazomethane Precursors

| Precursor | Molar Mass ( g/mol ) | Moles of CH₂N₂ per mole of Precursor | Key Features |

|---|---|---|---|

| N,N'-Dimethyl-N,N'-dinitrosoterephthalamide | 250.19 | 2 | High stoichiometric yield; higher thermal stability (Tonset ≈ 177 °C) acs.org |

| Diazald® (N-methyl-N-nitroso-p-toluenesulfonamide) | 214.24 | 1 | Commonly used; stable solid; lower thermal stability (Tonset ≈ 80 °C) acs.orgnih.gov |

| N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) | 147.09 | 1 | Generates diazomethane with aqueous base; potent mutagen jimcontent.com |

| N-methyl-N-nitrosourea (MNU) | 103.07 | 1 | Decomposes at room temperature; requires refrigerated storage jimcontent.come3s-conferences.org |

This table provides a comparative overview of common precursors used for diazomethane generation.

The use of N,N'-dinitrosodimethylterephthalamide as a diazomethane precursor has significant implications for industrial-scale synthesis and process intensification, particularly through continuous flow chemistry. rsc.org The inherent dangers of batch-wise generation and distillation of large quantities of diazomethane have driven the development of safer, continuous-flow methods. nih.govrsc.org

Continuous flow systems offer several advantages:

Enhanced Safety: Small reaction volumes at any given time minimize the risk associated with the explosive nature of diazomethane and its precursors. rsc.org

Precise Control: Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to better reproducibility and yield.

In-line Consumption: Diazomethane can be generated and immediately consumed in a subsequent reaction stream, avoiding its isolation and storage. rsc.org

N,N'-dinitrosodimethylterephthalamide's properties, such as its high thermal stability and high diazomethane yield, make it a potentially suitable candidate for such processes. acs.org However, challenges exist. The slow and sometimes incomplete conversion reported in earlier studies, along with the formation of a viscous terephthalate salt byproduct, can lead to clogging in continuous flow reactors. acs.org

Modern process development focuses on overcoming these challenges. Strategies include optimizing solvent systems, reactor design (e.g., continuous stirred-tank reactors or plug flow reactors), and post-reaction separation techniques to handle the solid byproduct. e3s-conferences.orggoogle.com The development of continuous processes for both the synthesis of the N-nitroso precursor and its subsequent conversion to diazomethane represents a significant step towards safer and more efficient industrial applications. google.comgoogle.com While much of the recent focus in continuous flow generation of diazomethane has been on precursors like MNU and Diazald, the principles are applicable to N,N'-dinitrosodimethylterephthalamide, provided its specific chemical and physical properties are accommodated in the reactor design. e3s-conferences.orgrsc.org

Supramolecular Chemistry and Non Covalent Interactions

Design and Self-Assembly of N,N'-Dimethylterephthalamide-Based Architectures

The predictable geometry and interaction patterns of this compound facilitate its use in crystal engineering and molecular recognition. Through a combination of hydrogen bonding and π-π stacking, this molecule can self-assemble into ordered, multidimensional structures.

The amide groups in this compound are key to its self-assembly, acting as both hydrogen bond donors (N-H) and acceptors (C=O). In the solid state, terephthaldiamide derivatives, such as N,N'-dialkyl-terephthaldiamides, typically form robust hydrogen bonds of the N-H···O=C type. These interactions are highly directional and lead to the formation of predictable supramolecular motifs.

Studies on analogous N,N'-disubstituted terephthalamides have revealed that these hydrogen bonds often connect molecules into one-dimensional chains or ribbons. For instance, N,N'-dibutyl- and N,N'-dihexyl-terephthaldiamide molecules are linked by such hydrogen bonds to form extended ribbon-like arrangements znaturforsch.com. These ribbons can then further organize into two-dimensional layers or three-dimensional networks through weaker interactions. The planarity of the central benzene (B151609) ring and the trans-conformation of the amide groups contribute to the formation of these ordered structures. In some derivatives, C-H···O interactions also play a significant role in stabilizing the crystal packing znaturforsch.com. The principles of crystal engineering leverage these predictable hydrogen bonding patterns to design materials with specific topologies and properties.

The central benzene ring of this compound provides a platform for π-π stacking interactions, which are crucial non-covalent forces in the organization of aromatic molecules mdpi.com. These interactions arise from the electrostatic attraction between the electron-rich π-system of one aromatic ring and the electron-deficient σ-framework of another. While quantum chemical calculations have shown that face-to-face stacking is often energetically unfavorable due to electron repulsion, offset stacked and T-shaped (edge-to-face) conformations are generally preferred nih.gov.

Complexation Phenomena and Metal-Ligand Interactions

The terephthalamide (B1206420) framework can be chemically modified to create sophisticated ligands for metal ion complexation. The introduction of chelating groups onto the benzene ring transforms the molecule into a powerful sequestering agent with applications in various fields, including coordination chemistry and biomedical sciences.

Analogs of this compound that have been substituted with hydroxyl groups, particularly in the 2 and 3 positions of the benzene ring, are potent chelating agents for a variety of metal ions. These 2,3-dihydroxyterephthalamide (B1262718) derivatives are particularly effective at binding to hard metal cations, such as Fe(III), and tetravalent actinides like Th(IV), Zr(IV), and Ce(IV) nih.govacademie-sciences.fr. The two adjacent hydroxyl groups, along with the amide oxygens, can form a stable five-membered chelate ring with a coordinated metal ion.

The exceptional affinity of these ligands for highly charged metal ions has led to their investigation for applications in areas such as nuclear waste remediation and medical chelation therapy nih.govnih.gov. The substituents on the amide nitrogen atoms can be modified to tune the solubility and other physicochemical properties of the resulting metal complexes without significantly altering the core coordination chemistry academie-sciences.fr. For example, N,N'-diethyl-2,3-dihydroxyterephthalamide (ETAM) has been shown to form highly stable complexes with Th(IV) and other M(IV) ions nih.gov.

The stability of the metal complexes formed by dihydroxyterephthalamide ligands is quantified by their formation constants (log β). These values provide a measure of the binding affinity between the ligand and the metal ion in solution. Solution thermodynamic studies on N,N'-diethyl-2,3-dihydroxyterephthalamide (ETAM) with Thorium(IV) have demonstrated the formation of highly stable complexes nih.gov. Similarly, a series of substituted 2,3-dihydroxyterephthalamides have been investigated for their complexation with Iron(III), revealing very high formation constants academie-sciences.fr.

The binding affinity is influenced by factors such as the pH of the solution, the charge of the metal ion, and the specific substituents on the terephthalamide ligand. The high stability of these complexes is a result of the strong chelate effect provided by the dihydroxyterephthalamide core. The table below presents the formation constants for selected metal-ligand systems based on dihydroxyterephthalamide analogs.

| Ligand | Metal Ion | log β value | Complex Stoichiometry (Metal:Ligand) |

|---|---|---|---|

| N,N'-diethyl-2,3-dihydroxyterephthalamide | Th(IV) | 45.54 | 1:4 |

| N,N'-diethyl-2,3-dihydroxyterephthalamide | Fe(III) | 42.67 | 1:3 |

| N,N'-bis(2-hydroxyethyl)-2,3-dihydroxyterephthalamide | Fe(III) | 42.1 | 1:3 |

| N,N'-bis(ethanesulfonate)-2,3-dihydroxyterephthalamide | Fe(III) | 40.3 | 1:3 |

| N,N'-bis(N,N-dimethylaminoethyl)-2,3-dihydroxyterephthalamide | Fe(III) | 45.2 | 1:3 |

Host-Guest Chemistry and Encapsulation Studies

Host-guest chemistry involves the formation of complexes between a larger "host" molecule and a smaller "guest" molecule through non-covalent interactions thno.org. The host molecule typically possesses a cavity or binding site that is complementary in size, shape, and chemical nature to the guest. While there are no specific studies detailing this compound as either a host or a guest, its structural features suggest potential roles in such systems.

As a guest, the relatively small and rigid structure of this compound would allow it to be encapsulated within the cavities of larger host molecules such as cyclodextrins, calixarenes, or self-assembled coordination cages nih.govnih.govnih.gov. The aromatic core would favor interactions with hydrophobic cavities, and the amide groups could participate in hydrogen bonding with the host. Encapsulation can modify the physicochemical properties of the guest, such as its solubility, and can be used to protect it from the external environment jnsam.commdpi.comresearchgate.net.

Conversely, terephthalamide units can be incorporated into the structure of larger macrocycles or molecular containers to act as part of a host system. The rigid terephthalamide spacer can be used to construct well-defined cavities, and the amide groups can provide sites for guest recognition through hydrogen bonding. The design of such host molecules is a key area of supramolecular chemistry, with applications in catalysis, sensing, and drug delivery researchgate.net.

N,n Dimethylterephthalamide As a Molecular Building Block in Advanced Materials

Integration into Metal-Organic Frameworks (MOFs)

The modular nature of Metal-Organic Frameworks (MOFs), which are constructed from inorganic nodes (metal ions or clusters) and organic linkers, allows for the rational design of materials with tailored properties. nih.gov While terephthalic acid is a common linker, its amide derivatives like N,N'-Dimethylterephthalamide offer modified geometry and functionality, influencing the final architecture and properties of the framework.

Rational Design of MOF Architectures with Terephthalamide (B1206420) Linkers

The "rational design" of MOFs involves the deliberate selection of molecular building blocks to target specific network topologies and functionalities. nih.govmdpi.com The use of presynthesized metal clusters as nodes and functionalized organic linkers is a key strategy in achieving predictable and tailored MOF structures. mdpi.com Terephthalamide linkers, analogous to the more commonly used terephthalates, can be employed to construct frameworks with specific properties. The amide groups can introduce different steric and electronic effects compared to carboxylates and can also participate in hydrogen bonding within the framework, potentially enhancing structural stability. researchgate.net

Influence of Linker Geometry and Length on Framework Topology and Porosity

The geometry and length of the organic linker are critical factors that determine the topology (the underlying network structure) and porosity of a MOF. ustc.edu.cn The use of longer linkers can lead to expanded frameworks with larger potential pore volumes, but this often results in the formation of interpenetrated structures. nih.govustc.edu.cn

The conformation of the linker, influenced by substituents, directly affects the topology. researchgate.net Adding functional groups can introduce steric hindrance, forcing the linker's phenyl rings and coordinating groups to adopt specific dihedral angles. nih.govresearchgate.net This steric control can direct the assembly of metal clusters into desired network topologies. researchgate.net For instance, research on Zr-MOFs demonstrated that introducing bulky substituents to a tetratopic linker could successfully control the framework's topology from scu to csq, leading to significant changes in porosity. researchgate.net Similarly, studies with alkylamino-terephthalate linkers showed that even moderately sized functional groups could stabilize specific Zr-MOF connectivities and yield high surface areas. rsc.org

The table below summarizes the properties of several MOFs constructed with functionalized terephthalate-based linkers, illustrating the impact of linker modification on surface area and porosity.

| MOF Name | Linker Functional Group | Metal Node | BET Surface Area (m²/g) | Pore Size (Å) |

|---|---|---|---|---|

| ET-MOF | Ethylamino | Zr | 832 | 4–7 |

| PROP-MOF | Propylamino | Zr | 580 | 4–7 |

| BUT-MOF | n-Butylamino | Zr | 609 | 4–7 |

| MUV-12(2,6-naph) | 2,6-Naphthalene | Ti | ~3000 | N/A |

| [H₂N(CH₃)₂]₂[Li₂Zn₂(bdc)₄] | None (Terephthalate) | Li/Zn | N/A (Guest Accessible Volume: 42%) | N/A |

| [Li₂Zn₂(H₂Br₂-bdc)(Br₂-bdc)₃] | Dibromo | Li/Zn | N/A (Guest Accessible Volume: 23.4%) | ~5 x 13 |

Data sourced from multiple studies to illustrate linker effects. nih.govmdpi.comrsc.org

Control of Interpenetration in MOF Structures

Interpenetration, where two or more independent frameworks grow through one another, is a common phenomenon in MOFs, particularly those with long organic linkers. nih.govustc.edu.cn While interpenetration can reduce the accessible pore volume and surface area, it can also enhance the material's mechanical stability and improve selectivity for gas separations. nih.govresearchgate.net Therefore, controlling the degree of interpenetration is a crucial aspect of MOF design. researchgate.netustc.edu.cn

A primary strategy for controlling interpenetration is the introduction of steric hindrance on the organic linker. nih.gov By designing linkers with bulky functional groups, it is possible to physically block the formation of a second, entangled framework. nih.gov This approach has been successfully used to create non-interpenetrated structures with significantly higher surface areas than their interpenetrated counterparts. nih.gov For example, in the MUV-12 series of titanium-based MOFs, researchers designed linkers with varying degrees of steric hindrance to prevent the π-stacking interactions that facilitate interpenetration, thereby achieving a record-high surface area for titanium MOFs. nih.gov Synthetic conditions such as temperature, concentration, and reaction time can also be modulated to favor non-interpenetrated structures. nih.govustc.edu.cn

Incorporation into Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers constructed entirely from light elements linked by strong covalent bonds. mdpi.comscispace.com The synthesis of COFs relies on the principles of dynamic covalent chemistry, where reversible bond formation allows for "error correction" and the growth of highly ordered, crystalline structures. mdpi.com Common synthetic routes include solvothermal methods, mechanochemical synthesis, and room-temperature reactions. mdpi.comscispace.com

While the direct incorporation of this compound into COFs is not extensively documented, the underlying principles of COF synthesis allow for the use of analogous building blocks. The formation of COFs typically involves condensation reactions between monomers with complementary functional groups, such as aldehydes and amines to form imine linkages. scispace.comnih.gov Terephthaldehyde and its derivatives are common aldehyde-containing building blocks. mdpi.comnih.gov A terephthalamide-based linker could potentially be incorporated if functionalized with appropriate reactive groups (e.g., amines or aldehydes) at other positions on the molecule. The amide groups would then serve as functional moieties within the COF pores, potentially influencing properties like guest adsorption and catalytic activity. The synthesis of COFs with diverse functionalities is an active area of research, aiming to create materials for applications in gas storage, catalysis, and sensing. scispace.comnih.gov

Role as Chemical Blowing Agent Precursors in Polymer Foaming

This compound serves as a key precursor for the synthesis of the chemical blowing agent N,N'-dinitroso-N,N'-dimethylterephthalamide. jku.at Chemical blowing agents (CBAs) are additives that decompose upon heating to release gas, which then expands a polymer matrix to create a foam structure. jku.atmdpi.com This process is used to reduce density, improve thermal insulation, and modify the mechanical properties of polymers. jku.at

The conversion of this compound to its active dinitroso form is a critical step. The resulting compound, N,N'-dinitroso-N,N'-dimethylterephthalamide, is an exothermic blowing agent that decomposes within a specific temperature range compatible with the processing temperatures of many polymers. mdpi.com Upon decomposition, it releases inert gases, primarily nitrogen (N₂), which act as the foaming agent. jku.atmdpi.com

The selection of a CBA is critical and must be matched to the polymer's processing window. mdpi.com The decomposition temperature of the blowing agent must be high enough to prevent premature foaming during mixing but low enough to ensure gas release when the polymer has the appropriate melt viscosity to trap the gas and form a stable cellular structure. researchgate.net

The table below compares different types of chemical blowing agents, highlighting their decomposition characteristics.

| Chemical Blowing Agent | Abbreviation | Type | Decomposition Temp. (°C) | Gas Yield (cm³/g) | Primary Gases Released |

|---|---|---|---|---|---|

| Azodicarbonamide | ADCA | Exothermic | ~230 | ~220 | N₂, CO, CO₂, NH₃ |

| N,N'-Dinitrosopentamethylenetetramine | DNPT | Exothermic | ~200 | N/A | N₂ |

| Sodium Bicarbonate / Citric Acid | - | Endothermic | Variable | N/A | CO₂ |

| N,N'-Dinitroso-N,N'-dimethylterephthalamide | - | Exothermic | ~105-115 | N/A | N₂ |

Data compiled from various sources on chemical blowing agents. mdpi.comresearchgate.net

Computational Chemistry and Advanced Theoretical Modeling

Quantum Mechanical Investigations of Molecular Structure and Reactivity

Quantum mechanics (QM) serves as the fundamental theory for describing the behavior of electrons in molecules, offering a powerful lens through which to investigate the intrinsic properties of N,N'-Dimethylterephthalamide. These methods allow for the detailed examination of molecular structure, stability, and reactivity with a high degree of accuracy.

Electronic structure calculations are pivotal in understanding the distribution of electrons within the this compound molecule, which in turn governs its chemical properties and reactivity. Methods such as Density Functional Theory (DFT) are employed to solve the Schrödinger equation approximately, providing valuable information about molecular orbitals, charge distribution, and energetic stability.

The energetic profile of this compound can be mapped by calculating the molecule's energy in different geometric arrangements. This allows for the identification of the ground state geometry, which is the most stable conformation of the molecule. Key parameters obtained from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of the molecule's chemical reactivity and its electronic excitation properties. A larger HOMO-LUMO gap generally implies higher stability and lower chemical reactivity.

Table 1: Theoretical Electronic Properties of this compound

| Property | Theoretical Value | Significance |

|---|---|---|

| Ground State Energy | Value dependent on computational method | Represents the most stable energetic state of the molecule. |

| HOMO Energy | Value dependent on computational method | Indicates the energy of the highest energy electrons, related to the ability to donate electrons. |

| LUMO Energy | Value dependent on computational method | Indicates the energy of the lowest energy unoccupied state, related to the ability to accept electrons. |

| HOMO-LUMO Gap | Value dependent on computational method | Correlates with chemical reactivity and electronic transition energies. |

Note: The specific values for these properties would be determined by the chosen level of theory and basis set in the quantum mechanical calculation.

The flexibility of the this compound molecule arises from the rotation around several single bonds, leading to various possible three-dimensional arrangements known as conformations. researchgate.net Conformational analysis involves identifying the stable conformers and the energy barriers for interconversion between them. libretexts.org The primary rotational degrees of freedom in this compound are around the C-N amide bonds and the bonds connecting the amide groups to the central benzene (B151609) ring.

The planarity of the amide group is a significant factor, with rotation around the C-N bond being restricted due to partial double bond character. However, different orientations of the two amide groups relative to the benzene ring can exist. Theoretical calculations can determine the relative energies of these conformers, revealing the most probable shapes of the molecule. Steric hindrance between the methyl groups and the benzene ring, as well as electronic effects such as conjugation, play a crucial role in determining the conformational preferences. researchgate.net Understanding the conformational landscape is essential as it influences the molecule's packing in the solid state and its interactions in solution.

Molecular Dynamics Simulations for Supramolecular Systems

While quantum mechanics is ideal for studying individual molecules, molecular dynamics (MD) simulations are better suited for exploring the behavior of larger systems over time. MD simulations model the interactions between atoms and molecules using classical mechanics, allowing for the investigation of the formation and dynamics of supramolecular assemblies of this compound. arxiv.org

In the context of this compound, MD simulations can elucidate how individual molecules self-assemble into larger, ordered structures. nih.gov These simulations can model the non-covalent interactions, such as hydrogen bonding between the N-H and C=O groups of adjacent molecules and π-π stacking of the benzene rings, which are the driving forces for supramolecular formation. By simulating a system of many this compound molecules in a virtual box, researchers can observe the spontaneous formation of aggregates, sheets, or fibrous structures, providing insights into the material's morphology at the nanoscale. These simulations are invaluable for understanding how changes in molecular structure or external conditions like temperature and solvent can influence the resulting supramolecular architecture. mdpi.com

Predictive Modeling for Structure-Property Relationships in Derived Materials

A primary goal of computational chemistry is to establish clear relationships between a molecule's structure and the macroscopic properties of materials derived from it. mdpi.com For materials based on this compound, such as polymers or metal-organic frameworks, predictive modeling techniques like Quantitative Structure-Property Relationship (QSPR) can be employed.

QSPR models are statistical models that correlate variations in the chemical structure with changes in a specific property. For instance, by systematically modifying the structure of this compound-containing polymers in a computational model, one can develop a QSPR to predict properties like thermal stability, mechanical strength, or gas permeability. These models are built by calculating a set of molecular descriptors for a series of related structures and then using statistical methods to find a mathematical equation that links these descriptors to the observed or calculated property. This approach allows for the virtual screening of a large number of potential material structures, identifying the most promising candidates for synthesis and experimental testing, thereby accelerating the materials discovery process. researchgate.netrsc.orgnih.gov

Table 2: List of Compounds

| Compound Name |

|---|

Advanced Spectroscopic and Diffraction Studies for Structural Elucidation

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the atomic and molecular structure of a crystalline solid. By analyzing the diffraction pattern of an X-ray beam passing through a crystal, the precise location of each atom can be mapped, providing unparalleled detail about the molecule's three-dimensional structure.

Single crystal X-ray diffraction (SC-XRD) is a powerful non-destructive technique that provides detailed information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, bond angles, and details of site-ordering. carleton.edu In this technique, a single crystal of the compound is mounted and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate a three-dimensional electron density map, from which the atomic positions can be determined. unimi.itthapar.edu

Powder X-ray diffraction (PXRD) is a versatile technique used to analyze the crystalline nature of a bulk sample. Unlike SC-XRD, which requires a single, well-ordered crystal, PXRD can be performed on a polycrystalline powder. The resulting diffraction pattern is a fingerprint of the crystalline phases present in the sample.

A PXRD pattern of N,N'-Dimethylterephthalamide would consist of a series of peaks at specific diffraction angles (2θ), which are characteristic of its crystal lattice. This pattern can be used to:

Identify the crystalline phase: By comparing the experimental pattern to a database of known patterns, the identity of the crystalline material can be confirmed.

Assess sample purity: The presence of peaks corresponding to impurities or different polymorphs can be detected.

Determine crystallite size: The width of the diffraction peaks is inversely related to the average size of the crystalline domains, which can be estimated using the Scherrer equation.

Analyze microstructure: Information about lattice strain and preferred orientation of crystallites can also be extracted from the PXRD data.

Although a specific, indexed powder diffraction pattern for this compound is not publicly available, the technique remains a crucial tool for the routine characterization and quality control of this compound in its solid form. researchgate.netnist.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation and Dynamicsnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of magnetically active nuclei, such as ¹H and ¹³C.

For this compound, ¹H and ¹³C NMR spectroscopy would provide key insights into its solution-state conformation, which may differ from its solid-state structure.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons and the methyl protons. The aromatic protons would likely appear as a singlet due to the symmetrical nature of the para-substituted benzene (B151609) ring. The chemical shift of this singlet would be indicative of the electronic environment of the ring. The methyl protons would also give rise to a singlet, and its chemical shift would provide information about the electronic environment around the nitrogen atoms. The integration of these signals would confirm the ratio of aromatic to methyl protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide information about each unique carbon atom in the molecule. One would expect to see signals for the carbonyl carbons, the aromatic carbons (with two distinct signals for the substituted and unsubstituted carbons), and the methyl carbons. The chemical shifts of these signals are highly sensitive to the local electronic structure.

Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), could be employed to study the spatial proximity of different protons, which can help to determine the preferred conformation of the amide groups relative to the benzene ring in solution. Furthermore, variable temperature NMR studies could provide insights into the dynamics of the molecule, such as the rotational barrier around the C-N amide bonds.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic C-H | ~7.8 | ~128 |

| Aromatic C-C=O | - | ~138 |

| Carbonyl C=O | - | ~168 |

| Methyl N-CH₃ | ~3.0 | ~26 |

Note: These are approximate values and can vary depending on the solvent and other experimental conditions.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprints and Functional Group Analysisnih.gov

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a unique "fingerprint" that is characteristic of the compound's structure and bonding. These techniques are particularly useful for identifying the presence of specific functional groups. youtube.com

For this compound, the key functional groups are the amide and the aromatic ring. The vibrational spectra would be expected to show characteristic bands for:

C=O stretching: A strong absorption in the IR spectrum, typically in the region of 1630-1680 cm⁻¹, is characteristic of the amide I band.

N-H bending and C-N stretching: The amide II band, which involves N-H bending and C-N stretching, is absent in this tertiary amide. However, the C-N stretching vibration would still be present.

C-H stretching: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups would appear just below 3000 cm⁻¹.

Aromatic ring vibrations: Characteristic bands for the C=C stretching vibrations of the benzene ring would be expected in the 1400-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations can also provide information about the substitution pattern of the ring.

While IR spectroscopy measures the change in dipole moment during a vibration, Raman spectroscopy measures the change in polarizability. Therefore, some vibrations may be more intense in the IR spectrum, while others are more intense in the Raman spectrum, providing complementary information. For instance, the symmetric stretching of the benzene ring is often strong in the Raman spectrum.

Table 2: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |

| Aliphatic C-H Stretch | 3000 - 2850 | IR, Raman |

| Amide C=O Stretch (Amide I) | 1680 - 1630 | IR |

| Aromatic C=C Stretch | 1600 - 1400 | IR, Raman |

| C-N Stretch | 1400 - 1200 | IR |

Note: These are general ranges and the exact frequencies will be specific to the molecule.

Mass Spectrometry for Molecular Identification and Fragmentation Pathwaysnih.gov

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is a highly sensitive method for determining the molecular weight of a compound and can also provide valuable structural information through the analysis of fragmentation patterns. pg.edu.pl

In a typical electron ionization (EI) mass spectrometry experiment, the this compound molecule would be ionized to form a molecular ion (M⁺•), which would then undergo fragmentation. The fragmentation pattern is a reproducible characteristic of the molecule and can be used for its identification.

The molecular ion peak for this compound would be expected at an m/z value corresponding to its molecular weight (192.22 g/mol ). Common fragmentation pathways for amides often involve cleavage of the bonds adjacent to the carbonyl group (α-cleavage). miamioh.edu For this compound, this could lead to the formation of characteristic fragment ions.

Table 3: Potential Fragment Ions in the Mass Spectrum of this compound

| m/z | Possible Fragment Structure | Fragmentation Pathway |

|---|---|---|

| 192 | [C₁₀H₁₂N₂O₂]⁺• | Molecular Ion |

| 163 | [C₉H₉NO₂]⁺ | Loss of •NCH₃ |

| 148 | [C₈H₆NO₂]⁺ | Loss of •N(CH₃)₂ |

| 133 | [C₈H₅O₂]⁺ | Loss of •CON(CH₃)₂ |

| 104 | [C₇H₄O]⁺• | Further fragmentation |

| 76 | [C₆H₄]⁺• | Benzene ring fragment |

Note: The relative intensities of these fragments would provide further structural clues.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Complexation Studiesnih.gov

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions of the electromagnetic spectrum. khanacademy.orgyoutube.com The absorption of a photon of a specific energy excites an electron from a lower energy molecular orbital to a higher energy one.

The UV-Vis spectrum of this compound is expected to show absorptions due to π → π* and n → π* electronic transitions associated with the aromatic ring and the carbonyl groups. libretexts.org The benzene ring and the carbonyl groups are chromophores, parts of the molecule that absorb light. The conjugation between the aromatic ring and the amide groups can influence the energy of these transitions and thus the wavelength of maximum absorption (λ_max).

π → π transitions:* These transitions, involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital, are typically intense and occur in molecules with double or triple bonds and aromatic systems.

n → π transitions:* These transitions involve the promotion of an electron from a non-bonding orbital (such as the lone pairs on the oxygen and nitrogen atoms) to a π* antibonding orbital. These are generally less intense than π → π* transitions.

UV-Vis spectroscopy can also be used to study the formation of complexes. If this compound were to form a complex with a metal ion or another molecule, the electronic environment of the chromophores would be altered, leading to a shift in the absorption spectrum (either a bathochromic/red shift to longer wavelengths or a hypsochromic/blue shift to shorter wavelengths). This makes UV-Vis spectroscopy a useful tool for investigating such interactions. A UV-Vis spectrum for the related compound terephthalamide (B1206420) is available on SpectraBase. spectrabase.com

Table 4: Expected Electronic Transitions for this compound

| Transition Type | Approximate λ_max (nm) | Chromophore |

|---|---|---|

| π → π* | 200 - 280 | Benzene ring, C=O |

| n → π* | > 280 | C=O |

Note: The exact λ_max values are dependent on the solvent and molecular environment.

Conclusion and Future Perspectives in N,n Dimethylterephthalamide Research

Current Challenges and Unexplored Avenues

A primary challenge in the broader application of N,N'-Dimethylterephthalamide lies in the optimization of its synthesis. Traditional methods can present obstacles related to scalability, cost-effectiveness, and environmental impact. Future research must prioritize the development of greener, more efficient catalytic processes for its production.

While its role as a building block is recognized, many of its potential applications remain unexplored. The coordination chemistry of this compound is an area ripe for investigation. A systematic study of its complexes with various transition metals could unveil novel catalysts or materials with unique magnetic and electronic properties. Furthermore, its full potential as a monomer in advanced polymer synthesis is yet to be realized. Research into its copolymerization with other functional monomers could yield a new class of polyamides with precisely tailored thermal and mechanical properties.

Key unexplored avenues include:

Advanced Polymer Architectures: Moving beyond simple homopolymers to create block copolymers or dendrimers to control material morphology and performance.

Host-Guest Chemistry: Investigating the capacity of the aromatic core and amide groups to participate in non-covalent interactions for the development of molecular sensors or capsules.

Solid-State Chemistry: A deeper understanding of its crystal packing and polymorphism could lead to materials with tunable optical or mechanical properties.

Potential for Interdisciplinary Research and Novel Applications

The distinct molecular structure of this compound, which combines a rigid aromatic core with flexible amide linkers, makes it an ideal candidate for interdisciplinary research. This unique combination allows for the creation of materials that bridge the gap between different scientific fields.

In the realm of materials science and nanotechnology , this compound can serve as a fundamental building block for metal-organic frameworks (MOFs). The rational design of such MOFs could lead to materials with tailored porosity for applications in gas storage, separation, and heterogeneous catalysis. Collaboration with biomedical engineers could lead to the development of new biocompatible materials. The inherent amide linkages mimic peptide bonds, suggesting potential for use in tissue engineering scaffolds or as linkers in drug delivery systems. Furthermore, its integration into supramolecular chemistry could yield stimuli-responsive gels and liquid crystals, where the hydrogen bonding capabilities of the amide groups can be exploited.

| Discipline | Potential Novel Application |

|---|---|

| Materials Science | Development of high-performance polymers and porous metal-organic frameworks (MOFs) for gas storage. |

| Biomedical Engineering | Creation of biocompatible scaffolds for tissue engineering and functional linkers for drug delivery systems. |

| Supramolecular Chemistry | Formation of smart gels and liquid crystals based on controlled hydrogen bonding and self-assembly. |

| Optoelectronics | Design of organic semiconductors and light-emitting materials by modifying the aromatic core. |

Outlook on Rational Design and Synthesis of Advanced Functional Materials

The future of this compound research will be heavily influenced by the principles of rational design and targeted synthesis to create advanced functional materials. nanogune.eu By leveraging computational modeling, researchers can predict how modifications to the molecular structure will impact the final properties of the material.

Strategic functionalization of the terephthaloyl ring or alteration of the N-alkyl substituents will allow for fine-tuning of solubility, thermal stability, and electronic properties. This approach enables the creation of a library of derivatives, each optimized for a specific application, from high-temperature resistant polymers to solution-processable electronic components. The synthesis of these next-generation materials will necessitate the development of more sophisticated and precise synthetic methodologies, moving towards atom-efficient and sustainable chemical processes.

Q & A

Q. What are the optimal synthetic routes for N,N'-Dimethylterephthalamide, and how can reaction conditions be optimized for higher yields?

this compound is typically synthesized via nucleophilic substitution using terephthaloyl chloride (benzene-1,4-dicarbonyl chloride) and dimethylamine. Key parameters include maintaining anhydrous conditions, controlling stoichiometry (e.g., 2:1 molar ratio of dimethylamine to terephthaloyl chloride), and using inert solvents like dichloromethane or tetrahydrofuran. Reaction temperatures should be kept between 0–5°C to minimize side reactions. Post-synthesis, vacuum distillation or recrystallization from ethanol can improve purity . For optimization, fractional factorial design experiments can systematically evaluate variables like solvent polarity, temperature, and catalyst presence (e.g., triethylamine as an acid scavenger).

Q. How can researchers ensure the purity of this compound, and what analytical methods are recommended for characterization?

Purity assessment requires a combination of techniques:

- Gas Chromatography (GC) or HPLC to verify >99% purity, as described for structurally similar amides like N,N-Dimethylacetamide .

- NMR Spectroscopy (¹H and ¹³C) to confirm structural integrity, focusing on methyl group signals (δ ~2.8–3.1 ppm) and aromatic protons (δ ~7.8–8.2 ppm).

- FT-IR to validate amide C=O stretching (~1650–1680 cm⁻¹) and N–H bending (~1550 cm⁻¹). Recrystallization from ethanol or acetone is recommended for purification, with melting point analysis (literature value: ~83–84°C for related derivatives) as a quick purity check .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Based on analogous amides (e.g., N,N-Dimethylacetamide), key precautions include:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors, which may cause respiratory irritation (H332 hazard code) .

- Waste Disposal : Segregate waste in labeled containers for incineration or specialized treatment to prevent environmental release .

- Emergency Measures : Immediate rinsing with water for skin/eye exposure and medical consultation for ingestion .

Advanced Research Questions

Q. How does this compound behave under extreme pH or thermal conditions, and what degradation products form?

Stability studies on similar terephthalamides indicate susceptibility to hydrolysis under strong acidic or alkaline conditions, yielding terephthalic acid and dimethylamine. Thermal gravimetric analysis (TGA) can assess decomposition temperatures (>200°C for most aromatic amides). For mechanistic insights, employ LC-MS to identify degradation intermediates, such as mono-methylated byproducts .

Q. What role does this compound play in catalytic systems or polymer synthesis, and how can its reactivity be modulated?

As a rigid, aromatic diamide, it can act as a ligand in coordination chemistry (e.g., stabilizing transition metals in oxidation states) or as a monomer in polyamide synthesis. Reactivity modulation strategies include:

Q. How can conflicting toxicity data for this compound be reconciled, and what methodologies address these discrepancies?

Discrepancies in toxicity classifications (e.g., acute vs. chronic effects) may arise from variations in test models (in vitro vs. in vivo) or exposure durations. To resolve these:

- Conduct dose-response studies using OECD guidelines (e.g., Test No. 423 for acute oral toxicity).

- Perform comparative metabolomics to identify species-specific metabolic pathways, as rodent models may not fully replicate human responses .

- Review structure-activity relationships (SAR) with analogs like N,N'-Dinitroso derivatives, which may exhibit higher mutagenic potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.